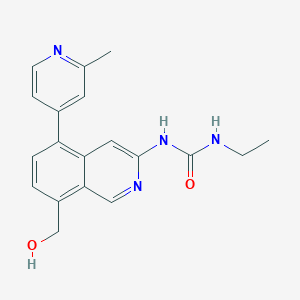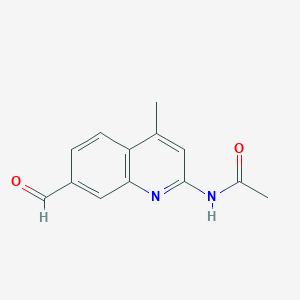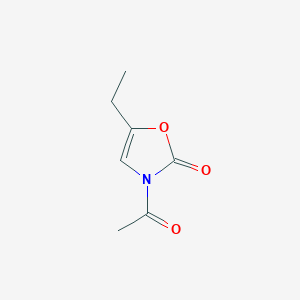
1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its complex molecular structure, which includes an isoquinoline core, a pyridine ring, and a urea moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
The synthesis of 1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative and a halogenated pyridine.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde and a base.
Urea Formation: The final step involves the formation of the urea moiety by reacting an amine with an isocyanate under mild conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Hydrolysis: The urea moiety can be hydrolyzed to form the corresponding amine and carbon dioxide under acidic or basic conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)urea involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
類似化合物との比較
1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)urea can be compared with similar compounds, such as:
1-Ethyl-3-(8-(hydroxymethyl)-5-(2-chloropyridin-4-yl)isoquinolin-3-yl)urea: This compound has a chlorine atom instead of a methyl group on the pyridine ring, which may affect its reactivity and biological activity.
1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)thiourea:
1-Ethyl-3-(8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl)carbamate: The urea moiety is replaced with a carbamate group, which may influence its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
特性
分子式 |
C19H20N4O2 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
1-ethyl-3-[8-(hydroxymethyl)-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea |
InChI |
InChI=1S/C19H20N4O2/c1-3-20-19(25)23-18-9-16-15(13-6-7-21-12(2)8-13)5-4-14(11-24)17(16)10-22-18/h4-10,24H,3,11H2,1-2H3,(H2,20,22,23,25) |
InChIキー |
QBQRZFZCPCIWHK-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)CO)C3=CC(=NC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12864698.png)

![(3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12864711.png)


![tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B12864741.png)
![1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864750.png)
![2-Bromobenzo[d]oxazol-5-ol](/img/structure/B12864775.png)

